molecular formula C16H14O4 B1345563 Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate CAS No. 55676-77-2

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

Cat. No.: B1345563
CAS No.: 55676-77-2
M. Wt: 270.28 g/mol
InChI Key: PPOLWSVBCNDIAF-UHFFFAOYSA-N
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Description

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate (CAS: 55676-77-2) is a biphenyl-derived ester with methyl carboxylate groups at the 2- and 4'-positions. Its molecular formula is C₁₆H₁₄O₄ (MW: 270.28), and it serves as a versatile precursor in coordination chemistry, particularly for constructing metal-organic frameworks (MOFs) . The compound is synthesized via nitration of dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate under controlled sulfuric acid/nitric acid conditions, followed by purification . Its asymmetric substitution pattern distinguishes it from other biphenyl dicarboxylate isomers, enabling unique applications in materials science.

Properties

IUPAC Name

methyl 2-(4-methoxycarbonylphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-15(17)12-9-7-11(8-10-12)13-5-3-4-6-14(13)16(18)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOLWSVBCNDIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069039
Record name [1,1'-Biphenyl]-2,4'-dicarboxylic acid, dimethyl ester
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Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

55676-77-2
Record name 2,4′-Dimethyl [1,1′-biphenyl]-2,4′-dicarboxylate
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Record name (1,1'-Biphenyl)-2,4'-dicarboxylic acid, 2,4'-dimethyl ester
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Record name [1,1'-Biphenyl]-2,4'-dicarboxylic acid, 2,4'-dimethyl ester
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Record name [1,1'-Biphenyl]-2,4'-dicarboxylic acid, dimethyl ester
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Record name Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate
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Record name Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate
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Scientific Research Applications

Scientific Research Applications

While specific applications of Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate are not extensively documented, research indicates its potential in several areas:

  • Inhibitor Development: 2-(2-methyl-[1,1'-biphenyl derivatives have been explored for their potential as inhibitors of the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy . Compound A9, a derivative in this series, demonstrated promising PD-L1 inhibitory activity . Further research in this area has led to the development of compounds like A3 and A4, which, while having slightly lower activity than BMS-1058, exhibit improved drug-like properties .
  • Treatment of Liver Diseases: Dimethyl dimethoxy biphenyl dicarboxylate (DDB), a related compound, has been used in treating liver diseases . Studies involving DDB have examined its effects on cell replication, DNA synthesis, and proliferation in mice exposed to subchronic administration .
  • Chemoprevention: DDB has demonstrated a chemopreventive effect on hepatocarcinogenesis in vitro . It significantly prevented the malignant transformation of WB-F344 cells induced by 3-methylcholanthrene and TPA, with a notable decrease in transformed foci . DDB also reversed TPA-induced downregulation of GJIC in a time-dependent manner .
  • Synthesis of compounds: Dimethyl-[1,1'-biphenyl]-4,4' dicarboxylic acid is used in the synthesis of 3,3'-dimethylbiphenyl-4,4'-dicarboxylic acid .

Data Tables

PD-1/PD-L1 Inhibitory Activity

CompoundIC50 (nM)LE
A1113.60.38
A318.40.35
A421.90.36

Chemopreventive Effect of DDB on Transformed WB-F344 Cells

GroupDose (µmol/L)Colony Forming Rate (/1*10^4 cells)Inhibitory Rate (%)
Control0.0 ± 0.0
Model+231.0 ± 17.1
DDB2136.0 ± 19.141.1
DDB485.0 ± 7.963.2

Case Studies

  • Chemopreventive Effects of DDB on Rat Liver Cells
    • Objective: To assess the chemopreventive potential of DDB on hepatocarcinogenesis.
    • Method: WB-F344 rat liver epithelial cells were treated with 3-methylcholanthrene (3-MC) and TPA to induce malignant transformation. DDB was administered at 1 µmol/L, 2 µmol/L, and 4 µmol/L. The tumorigenic potential was determined using a soft-agar colony formation assay, and gap junctional intercellular communication (GJIC) was detected.
    • Results: DDB significantly prevented the malignant transformation induced by 3-MC and TPA. The number of transformed foci decreased, and colony numbers in soft agar were remarkably reduced in cells treated with DDB. TPA-induced downregulation of GJIC was reversed in a time-dependent manner.
    • Conclusion: DDB exhibits chemopreventive effects on rat liver cells by preventing malignant transformation and modulating GJIC.
  • DDB against Tamoxifen-induced Liver Injury in Rats
    • Objective: To study the protective effect of Dimethyl Dimethoxy Biphenyl Dicarboxylate (DDB) against Tamoxifen-induced liver injury in rats.
    • Method: Rats were treated with tamoxifen citrate, an anti-estrogenic drug, with or without DDB.
    • Results: The study showed DDB to have a protective effect against liver damage caused by tamoxifen.
    • Conclusion: DDB can be used as a protective agent against liver damage caused by tamoxifen.

Further Research

Mechanism of Action

The mechanism by which Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

Dimethyl [1,1'-Biphenyl]-4,4'-Dicarboxylate (CAS: 792-74-5)
  • Structure : Symmetric 4,4'-ester substitution.
  • Properties : Higher crystallinity and thermal stability due to symmetry. Widely used in MOFs (e.g., MOF-5 derivatives) for uniform pore structures .
  • Reactivity : Undergoes nitration at the 2-position to yield nitro derivatives .
Dimethyl [1,1'-Biphenyl]-2,2'-Dicarboxylate
  • Structure : Ester groups at 2,2'-positions.
  • Applications : Rarely reported in MOFs due to steric hindrance but used in synthesizing 4,4'-dinitro derivatives (e.g., dimethyl 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate, MW: 364.26), which exhibit enhanced density and thermal stability .

Functionalized Derivatives

Nitro and Amino Derivatives
  • Dimethyl 2-Nitro-[1,1'-Biphenyl]-4,4'-Dicarboxylate (MW: 315.28): Synthesized via selective nitration. The electron-withdrawing nitro group enhances reactivity for subsequent reduction to amino derivatives .
Natural Biphenyl Derivatives
  • 4'-Ethyl-4-Methyl-2,6,2’,6’-Tetrahydroxy [1,1’-Biphenyl]-4,4’-Dicarboxylate : A natural positional isomer with hydroxyl groups, isolated from Schinus terebinthifolius. Exhibits antifungal activity, contrasting with synthetic esters’ material-focused applications .

Extended Aromatic Systems

Dimethyl [1,1'-Binaphthalene]-2,2'-Dicarboxylate
  • Structure : Binaphthalene core with 2,2'-esters.
  • Properties : Extended conjugation increases rigidity and optical activity, making it suitable for chiral catalysis or photonic materials .

Comparative Data Table

Compound Name Substituent Positions Molecular Weight Key Features/Applications References
Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate 2,4' 270.28 Asymmetric MOF precursor
Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate 4,4' 270.28 Symmetric MOFs, high stability
Dimethyl 4,4'-dinitro-[1,1'-biphenyl]-2,2'-dicarboxylate 2,2' (NO₂ at 4,4') 364.26 High thermal stability
Dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate 2 (NO₂), 4,4' 315.28 Reactive intermediate
4'-Ethyl-4-methyl-2,6,2’,6’-tetrahydroxy [1,1’-biphenyl]-4,4’-dicarboxylate 2,6,2’,6’ (OH) N/A Antifungal activity

Key Research Findings

  • Pharmaceutical Potential: Thioureido derivatives demonstrate enhanced bioavailability and target binding, leveraging amino-to-thiourea transformations .
  • Natural vs. Synthetic : Hydroxyl-rich natural analogs exhibit biological activity, whereas synthetic esters prioritize thermal/chemical stability for industrial applications .

Biological Activity

Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate (DDB) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of DDB, including its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

DDB belongs to the biphenyl family and features two benzene rings connected by a single bond, with two carboxylate groups (dimethyl esters) at the 2 and 4' positions. Its molecular formula is C15H14O4C_{15}H_{14}O_4, and it has a molecular weight of approximately 258.27 g/mol.

The biological activity of DDB is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:

  • Enzyme Inhibition : DDB can bind to specific enzymes, modulating their activity. This interaction may inhibit key metabolic pathways involved in cell proliferation and survival.
  • Antioxidant Activity : The compound has shown potential in enhancing antioxidant enzyme activities, thereby reducing oxidative stress within cells .
  • Cell Cycle Regulation : DDB influences cell cycle dynamics, promoting apoptosis in cancer cells while potentially protecting normal cells from damage .

Anticancer Properties

Research indicates that DDB exhibits significant anticancer activity across various cancer cell lines. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : In vitro studies demonstrated that DDB significantly inhibited the growth of multiple cancer cell lines, including breast carcinoma (MCF-7) and hepatocarcinoma (Bel7402) cells .
  • Multidrug Resistance Reversal : DDB has been reported to enhance the efficacy of conventional chemotherapeutic agents by reversing multidrug resistance in cancer cells. It increases the intracellular accumulation of drugs like doxorubicin and inhibits P-glycoprotein expression, which is often responsible for drug efflux in resistant cells .

Antimicrobial Activity

DDB has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against a range of bacterial strains, although specific data on its efficacy compared to established antibiotics is still emerging.

Case Studies

  • Hepatoprotective Effects : A study highlighted DDB's protective effects against liver damage induced by carbon tetrachloride (CCl₄) in murine models. Mice treated with DDB showed reduced levels of liver enzymes indicative of hepatotoxicity and improved overall liver function markers .
  • Cancer Cell Line Studies : In high-content imaging assays involving nine diverse cancer cell lines, DDB was found to be bioactive at concentrations as low as 10 µM, demonstrating selectivity against certain cell types while sparing others such as OVCAR4 and HepG2 cells .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Antimicrobial
Dimethyl [1,1'-biphenyl]-4-carboxylateSimilar structure with different carboxylate positionLimited studies on anticancer properties
Biphenyl-2,2',6,6'-tetracarboxylic acidFour carboxylate groupsEnhanced solubility; potential for different biological interactions

Preparation Methods

Oxidation of Substituted Biphenyls

  • A patented industrial method describes the oxidation of 4,4'-diisopropylbiphenyl or its oxidation intermediates using molecular oxygen in the presence of cobalt and/or manganese catalysts in an aliphatic monocarboxylic acid solvent (e.g., acetic acid) at elevated temperatures (100–240 °C) and oxygen pressures (0.1–8 kg/cm²) to yield biphenyl dicarboxylic acids with high purity and yield.
  • This method is notable for its high yield, reduced byproduct formation, and ease of purification, making it suitable for large-scale synthesis.

Esterification to Dimethyl Ester

  • The biphenyl dicarboxylic acid is then converted to the dimethyl ester by standard esterification methods, typically involving reaction with methanol under acidic conditions or using methylating agents.
  • This step yields this compound as a purified product.

Functionalized Biphenyl Derivatives as Intermediates

Research literature reports the preparation of this compound derivatives via functionalization of biphenyl rings:

  • For example, dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate can be synthesized by nitration of biphenyl dicarboxylate esters, which can then be reduced or further modified to amino derivatives.
  • These intermediates are prepared by suspending the dimethyl biphenyl dicarboxylate in tetrahydrofuran (THF) and treating with reagents such as potassium hydroxide for hydrolysis or other functional group transformations.

Palladium-Catalyzed Coupling Reactions

  • A detailed synthetic procedure involves the use of palladium diacetate as a catalyst in the presence of ligands and bases to couple biphenyl derivatives with alkynes or other functional groups, yielding substituted biphenyl dicarboxylates.
  • For instance, a reaction mixture containing dimethyl biphenyl dicarboxylate, lithium chloride, palladium diacetate, and sodium acetate in DMF at 95–105 °C for several days can yield functionalized biphenyl dicarboxylates with moderate yields (~42%).
  • This method allows for the introduction of additional functional groups on the biphenyl scaffold, which can be further converted to the dimethyl ester form.

Preparation of Stock Solutions for Application

  • For practical applications, this compound is often prepared as stock solutions in solvents such as DMSO, PEG300, Tween 80, corn oil, or water mixtures.
  • A detailed stock solution preparation table is available, showing volumes required to prepare solutions of various molarities and masses (e.g., 1 mM, 5 mM, 10 mM) for different amounts of compound (1 mg, 5 mg, 10 mg).
Mass of Compound 1 mg 5 mg 10 mg
1 mM Solution 3.6997 mL 18.4986 mL 36.9973 mL
5 mM Solution 0.7399 mL 3.6997 mL 7.3995 mL
10 mM Solution 0.37 mL 1.8499 mL 3.6997 mL
  • The preparation involves dissolving the compound in DMSO to make a master stock solution, followed by dilution with co-solvents in a specific order to ensure clarity and solubility.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield/Notes
Oxidation of 4,4'-diisopropylbiphenyl 4,4'-diisopropylbiphenyl Molecular oxygen, Co/Mn catalysts, aliphatic acid solvent 100–240 °C, 0.1–8 kg/cm² O₂ pressure High yield, high purity, industrial scale
Esterification Biphenyl-2,4'-dicarboxylic acid Methanol, acid catalyst Reflux in methanol Standard esterification to dimethyl ester
Pd-catalyzed coupling Dimethyl biphenyl dicarboxylate Pd(OAc)₂, LiCl, sodium acetate, DMF 95–105 °C, 3 days Moderate yield (~42%), functionalized products
Functional group modification Dimethyl biphenyl dicarboxylate KOH, THF, other reagents Reflux, 20 h Preparation of nitro/amino derivatives

Q & A

Q. What are the common synthetic routes for Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate?

Methodological Answer: The compound can be synthesized via coupling reactions or esterification of biphenyl precursors. For example:

  • Stepwise coupling : Reacting dimethyl esters of biphenyldicarboxylic acid with appropriate aryl halides under Suzuki-Miyaura conditions (palladium catalysts, base, inert atmosphere) .
  • Direct esterification : Using thionyl chloride (SOCl₂) to convert carboxylic acid precursors to acid chlorides, followed by methanol quenching to form methyl esters .
  • Thiourea derivatives : As shown in a related biphenyl structure, reacting isothiocyanato intermediates with amines (e.g., phenylethanamine) in DMF under nitrogen yields thiourea-linked derivatives .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. The compound may irritate mucous membranes .
  • Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Stability studies suggest degradation occurs above 40°C or under prolonged UV exposure .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm ester groups and biphenyl proton environments .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 328.12) .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (C=O ester stretching) and 1600 cm⁻¹ (aromatic C=C) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in synthesizing derivatives?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance coupling reactions but may require post-synthesis purification via column chromatography .
  • Catalyst tuning : Use Pd(PPh₃)₄ for Suzuki couplings; optimize ligand-to-metal ratios to reduce side products .
  • Computational design : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, narrowing experimental parameters .

Q. What crystallographic methods are used to determine the structure of related compounds?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Use Bruker APEX2/SAINT systems for data collection .
  • Refinement parameters : Apply SHELXL-97 for structure solution; monitor R-factor convergence (<0.05) and thermal displacement parameters .
  • Key metrics : Analyze bond angles (e.g., C-C-C ~120° for aromatic rings) and torsional angles to confirm biphenyl planarity .

Q. How to address contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Cross-validation : Compare NMR (e.g., coupling constants for ortho protons) and XRD data across studies to resolve discrepancies .
  • Sample purity : Use HPLC (C18 column, acetonitrile/water gradient) to check for impurities affecting spectral clarity .
  • Dynamic effects : Consider temperature-dependent NMR to assess conformational flexibility in solution vs. solid-state structures .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate
Reactant of Route 2
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Dimethyl [1,1'-biphenyl]-2,4'-dicarboxylate

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